N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been found to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in inflammation .
Mode of Action
Compounds with similar structures have been found to inhibit cox enzymes . COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting these enzymes, the compound could potentially reduce inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, arachidonic acid is metabolized into prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption and distribution in the body.
Result of Action
The compound’s potential anti-inflammatory properties suggest that it could reduce inflammation at the molecular and cellular levels . This could involve reducing the production of prostaglandins, molecules that promote inflammation, and possibly other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-chloro-4-methylbenzothiazole with 3-methylisoxazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Uniqueness
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide stands out due to its unique combination of a benzothiazole ring and an isoxazole ring, which imparts distinct biological activities. Its chloro and methyl substituents further enhance its chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-6-3-8(14)5-10-11(6)15-13(20-10)16-12(18)9-4-7(2)17-19-9/h3-5H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNCRGBTQDBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=NO3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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